molecular formula C14H19NO3 B13612573 Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13612573
M. Wt: 249.30 g/mol
InChI Key: DLBUWPDUZNKAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3-methoxyphenyl substituent at the pyrrolidine ring’s 4-position and an ethyl ester group at the 3-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as neurotransmitter receptors and enzymes. The 3-methoxyphenyl group in this compound may enhance lipophilicity and modulate receptor binding, as seen in structurally related ligands for dopamine, serotonin, and opioid receptors .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3

InChI Key

DLBUWPDUZNKAIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Route Overview

The synthesis of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves:

  • Formation of a pyrrolidine ring system via cyclization reactions.
  • Introduction of the 3-methoxyphenyl substituent.
  • Esterification to install the ethyl carboxylate group.

These steps are often conducted sequentially with intermediate purification and may involve catalytic hydrogenation and amide cyclization steps.

Detailed Stepwise Preparation

Step 1: Cyclization of Alkyl Pent-2-ynoate to Pyrrolidine Core
  • Starting from alkyl pent-2-ynoate, cyclization is carried out to form alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • Reaction temperature ranges from approximately -30°C up to the reflux temperature of the solvent.
  • Reaction duration is at least one hour to ensure completion.
  • Solvents used include alcohols (methanol, ethanol, isopropyl alcohol), esters (ethyl acetate), ethers (tetrahydrofuran, 1,4-dioxane), and chlorinated hydrocarbons (dichloromethane, toluene) or their mixtures.
Step 2: Reduction to Pyrrolidine-3-Carboxylate
  • The dihydropyrrole intermediate is hydrogenated to form the saturated pyrrolidine ring.
  • Catalytic hydrogenation is performed using catalysts such as palladium on carbon, platinum(IV) oxide, or Raney nickel.
  • Hydrogenation solvents are similar to those in Step 1.
  • This step yields pyrrolidine-3-carboxylic acid esters or salts.
Step 3: Cyclization of Pent-2-enamide to Pyrrolidine-3-Carbamide
  • The pent-2-enamide intermediate undergoes cyclization in the presence of a suitable amine compound, such as N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine.
  • Catalysts like trifluoroacetic acid (TFA) facilitate the reaction.
  • Solvents include chlorinated hydrocarbons, esters, ethers, or their mixtures.
  • Reaction temperature ranges from -30°C to reflux, with reaction times exceeding one hour.
Step 4: Hydrolysis to Pyrrolidine-3-Carboxylic Acid
  • The pyrrolidine-3-carbamide is hydrolyzed under acidic or basic conditions to yield the pyrrolidine-3-carboxylic acid.
  • Acids used include hydrogen halides (HCl, HBr, HI), sulfuric acid, phosphoric acid, or nitric acid.
  • Bases include hydroxides (NaOH, KOH, LiOH), alkoxides, or carbonates.
  • Solvents suitable for hydrolysis include ethers (tetrahydrofuran, 1,4-dioxane), alcohols (tert-butanol), ketones (methyl tert-butyl ketone), and hydrocarbons (toluene).
Step 6: Esterification to Form Ethyl Ester
  • The carboxylic acid group is esterified with ethanol under acidic conditions or via standard esterification protocols.
  • This step yields the final compound, this compound.

Data Table: Summary of Preparation Conditions

Step Reaction Type Key Reagents/Catalysts Solvents Temperature Range Time Yield/Purity Notes
1 Cyclization of alkyl pent-2-ynoate Alkyl pent-2-ynoate Methanol, ethanol, THF, DCM, toluene -30°C to reflux ≥1 hour Intermediate formation
2 Catalytic hydrogenation Pd/C, PtO2, Raney Ni + H2 Methanol, ethanol, ethyl acetate Room temp to reflux Several hours Saturated pyrrolidine ester
3 Cyclization of pent-2-enamide N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine, TFA DCM, toluene, THF, dioxane -30°C to reflux ≥1 hour Pyrrolidine-3-carbamide intermediate
4 Hydrolysis Acid (HCl, HBr, H2SO4) or Base (NaOH, KOH) THF, 1,4-dioxane, tert-butanol, toluene Room temp to reflux Hours to days Pyrrolidine-3-carboxylic acid
5 Aromatic substitution/coupling 3-methoxyphenyl boronic acid, Pd(PPh3)4 THF, ethereal solvents Room temp to reflux Several hours Introduction of 3-methoxyphenyl group
6 Esterification Ethanol, acid catalyst (e.g., H2SO4) Ethanol Reflux Several hours Final ethyl ester product

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological properties of pyrrolidine and piperidine derivatives are highly dependent on substituent patterns. Below is a comparison of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate with structurally related compounds:

Compound Key Structural Features Pharmacological Activity Receptor Affinity (Ki or IC50) Reference
This compound Pyrrolidine core, 3-methoxy-phenyl, ethyl ester Limited direct data; inferred modulation of neurotransmitter receptors (e.g., 5-HT1A, D3) N/A
N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19) Piperazine linker, 3-methoxybenzamide, dichlorophenyl High-affinity dopamine D3 ligand D3: 0.13 nM; D4: 4.97 nM
trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) Cyclohexyl-piperazine, 3-methoxyphenyl Potent 5-HT1A agonist, partial agonist in vivo 5-HT1A: 0.028 nM; D2: 2194 nM
SNC80 Diarylmethylpiperazine, 3-methoxyphenyl δ-opioid agonist, induces convulsions and locomotor stimulation δ-opioid EC50: 1.3 µM (GTPγS assay)
Ethyl 4-(3-bromo-4-methoxyphenyl)pyrrolidine-3-carboxylate Bromo and methoxy substituents on phenyl ring Structural analog; bromine may enhance binding selectivity N/A (CAS data)

Functional Group Impact on Activity

  • 3-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets. In dopamine D3 ligands (e.g., compound 19), this group contributes to high affinity (Ki = 0.13 nM) .
  • Ethyl Ester : Improves solubility and bioavailability compared to free carboxylic acids. Analogous esters in pyrrolidine derivatives (e.g., methyl pyrrolidine-3-carboxylate in ) are intermediates in drug synthesis .
  • Halogen Substituents : Bromo or chloro groups (e.g., in analogs) increase molecular weight and may improve receptor selectivity but reduce metabolic stability .

Pharmacological Overlaps and Selectivity

  • Dopamine D3 vs. D4 : Piperazine-linked compounds (e.g., compound 19) show >100-fold selectivity for D3 over D4 receptors, attributed to the 3-methoxybenzamide moiety .
  • 5-HT1A Agonism: The 3-methoxyphenyl group in trans-8a confers nanomolar affinity for 5-HT1A receptors, with minimal activity at α1 or D2 receptors .
  • δ-Opioid Activity : SNC80’s 3-methoxyphenyl group is critical for δ-opioid receptor activation, though its metabolite (SNC86) exhibits higher efficacy .

Research Implications and Limitations

  • Synthetic Utility : this compound serves as a scaffold for developing CNS-targeted drugs, leveraging pyrrolidine’s rigidity and substituent tunability.
  • Data Gaps : Direct pharmacological data for this compound are absent in the evidence; inferences rely on structural analogs.
  • Contradictions : While 3-methoxy groups enhance affinity at 5-HT1A and D3 receptors, they may reduce selectivity in other contexts (e.g., TRPV1/TRPM8 overlap in ).

Biological Activity

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Activity
This compound12.5Moderate against Staphylococcus aureus
Control (Ciprofloxacin)2.0High against both pathogens

This suggests that the methoxy substitution may enhance the compound's interaction with bacterial cell walls or metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation:

  • Cell Lines Tested : Ovarian cancer (A2780), Breast cancer (MCF-7)
  • IC50_{50} Values:
    • Ovarian cancer: 15 μM
    • Breast cancer: 20 μM

These findings indicate that the compound may serve as a lead for further development into anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and tumor proliferation.
  • Receptor Modulation : It interacts with specific receptors that regulate cell signaling pathways, impacting cellular responses to stress and apoptosis.
  • Oxidative Stress Induction : The presence of the methoxy group may enhance the production of reactive oxygen species (ROS), leading to oxidative stress in target cells .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results demonstrated its potential as an alternative treatment option for resistant bacterial strains:

  • Methodology : Disk diffusion and broth microdilution methods were employed.
  • Results : Showed comparable efficacy to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on ovarian cancer cells:

  • Methodology : MTT assay was used to assess cell viability.
  • Findings : The compound demonstrated significant cytotoxicity with an IC50_{50} value of 15 μM, indicating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.